Synthesis and Characterization of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid: A Comprehensive Technical Guide
Synthesis and Characterization of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid: A Comprehensive Technical Guide
Introduction and Pharmacological Relevance
In modern drug discovery, conformationally restricted bioisosteres are paramount for optimizing target affinity and metabolic stability. Bicyclic morpholine and piperidine analogs, particularly the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, provide unique three-dimensional vectors that mimic the spatial arrangement of simpler heterocycles while reducing conformational entropy .
The target compound, 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (CAS: 1823254-79-0), is a highly versatile building block. The presence of the orthogonal protecting group (Boc) on the nitrogen and the functionalizable acetic acid moiety at the C7 position allows for its rapid incorporation into complex pharmacophores, including CCR5 modulators and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors .
Retrosynthetic Strategy & Mechanistic Rationale
The strategic assembly of the 3-oxa-9-azabicyclo[3.3.1]nonane core relies on a classic Robinson-Schöpf double Mannich condensation. This highly convergent step constructs the bicyclic framework in a single pot from commercially available tetrahydro-4H-pyran-4-one.
Retrosynthetic pathway for 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid.
Following core assembly, homologation at the C7 ketone is achieved via Horner-Wadsworth-Emmons (HWE) olefination. The critical stereocenter at C7 is established during the subsequent global hydrogenation. Because the bicyclo[3.3.1] system adopts a twin-chair conformation, the exo face (convex surface) is more accessible to the palladium catalyst than the sterically occluded endo cavity. Consequently, hydrogen is delivered from the exo face, stereoselectively pushing the acetate group into the desired endo configuration.
Step-by-Step Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents unless otherwise specified. Yields represent optimized laboratory-scale conditions.
Step 1: Synthesis of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Causality & Rationale: Benzylamine is utilized instead of ammonia to prevent over-alkylation and to provide a stable, lipophilic intermediate that facilitates organic extraction and purification .
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq, 100 mmol) in methanol (200 mL), add benzylamine (1.05 eq, 105 mmol).
-
Add glacial acetic acid (10 mL) to adjust the pH to ~4.5, promoting the enolization of the ketone.
-
Add paraformaldehyde (2.2 eq, 220 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool to room temperature, concentrate in vacuo, and basify the residue with 1M NaOH to pH 10.
-
Extract with dichloromethane (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to afford the product as a pale yellow oil (Yield: ~65%).
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
-
Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (150 mL) at 0 °C.
-
Dropwise add triethyl phosphonoacetate (1.5 eq) and stir for 30 minutes until H₂ gas evolution ceases and the solution becomes clear.
-
Slowly add a solution of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (1.0 eq) in THF (50 mL).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 75 mL), dry over Na₂SO₄, and purify by column chromatography to yield ethyl 2-(9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene)acetate (Yield: 82%).
Step 3: Global Hydrogenation (Reduction and Debenzylation)
Causality & Rationale: Palladium on carbon (Pd/C) under an H₂ atmosphere acts as a dual-purpose catalyst, simultaneously reducing the α,β -unsaturated ester and cleaving the N-benzyl protecting group. The steric bulk directs H₂ addition to the exo face, ensuring high diastereoselectivity (>10:1) for the endo-isomer .
-
Dissolve the olefin intermediate (1.0 eq) in absolute ethanol (100 mL).
-
Add 10% Pd/C (10% w/w).
-
Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 18 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with ethanol.
-
Concentrate the filtrate to afford ethyl endo-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetate as a crude amine, which is used immediately in the next step to prevent oxidative degradation.
Step 4: N-Boc Protection
-
Dissolve the crude amine from Step 3 in dichloromethane (100 mL).
-
Add triethylamine (2.0 eq) and cool the mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Stir at room temperature for 6 hours.
-
Wash the organic layer with 0.5 M HCl, water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purify via flash chromatography to afford ethyl endo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetate (Yield: 78% over two steps).
Step 5: Ester Hydrolysis
-
Dissolve the Boc-protected ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (50 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate in vacuo to remove organic solvents. Dilute the aqueous layer with water and carefully acidify to pH ~3 using 1M HCl.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the pure target compound, 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid , as a white solid (Yield: 92%) .
Analytical Characterization Data
Rigorous characterization is essential to confirm the structural integrity and the endo stereochemistry of the final product. The endo configuration is definitively confirmed by 2D NOESY NMR, which demonstrates a spatial correlation between the H-7 proton and the bridgehead protons (H-1/H-5).
Table 1: Summary of Analytical Data for 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid
| Analytical Technique | Parameter | Observed Value | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 1.46 (s, 9H) | Boc tert-butyl group (-C(CH₃)₃) |
| δ (ppm) | 2.15 - 2.35 (m, 3H) | H-7 (endo CH) and -CH₂-COOH | |
| δ (ppm) | 3.70 - 3.95 (m, 4H) | H-2, H-4 (oxa bridge CH₂) | |
| δ (ppm) | 4.15 - 4.35 (m, 2H) | H-1, H-5 (bridgehead CH) | |
| δ (ppm) | 10.50 (br s, 1H) | Carboxylic acid (-COOH) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 28.6 | Boc methyl carbons |
| δ (ppm) | 80.2 | Boc quaternary carbon | |
| δ (ppm) | 154.5 | Boc carbonyl (C=O) | |
| δ (ppm) | 176.8 | Acetic acid carbonyl (COOH) | |
| HRMS (ESI-TOF) | m/z | 286.1645 [M+H]⁺ | Calculated for C₁₄H₂₄NO₅⁺: 286.1649 |
| FT-IR (ATR) | ν (cm⁻¹) | 2950, 1735, 1680, 1160 | O-H (broad), C=O (acid), C=O (Boc), C-O-C |
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.[Link]
-
3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem.[Link]
- US Patent US6586430B1 - CCR5 modulators.
-
9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid. PubChem.[Link]
